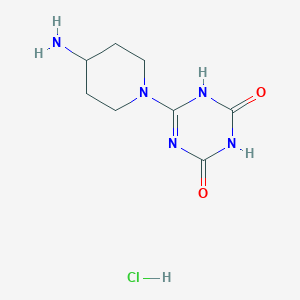
6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride
説明
6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride is a useful research compound. Its molecular formula is C8H14ClN5O2 and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that similar compounds have been used in organic synthesis . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that similar compounds have been used in organic synthesis, particularly in the protodeboronation of alkyl boronic esters . This suggests that the compound might affect similar biochemical pathways.
Result of Action
It’s known that similar compounds have been used in organic synthesis . This suggests that the compound might have similar effects.
Action Environment
It’s known that similar compounds have been used in organic synthesis , which suggests that the compound might be sensitive to certain environmental conditions.
生物活性
6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1H)-one hydrochloride is a compound belonging to the class of 1,3,5-triazine derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific triazine derivative, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a triazine core with an amino-piperidine substituent and a hydroxyl group. The synthesis typically involves multi-step reactions starting from chlorinated triazine derivatives, followed by substitution reactions with piperidine and amino acids .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that 1,3,5-triazine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 32.4 |
| MCF-7 | 30.2 |
| HL-60 | 26.3 |
| HepG2 | 45.3 |
These values suggest that the compound has potent activity against multiple cancer types, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
2. Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes:
- D-amino acid oxidase (DAAO) : The compound has been found to act as a DAAO inhibitor with low IC50 values in the nanomolar range, indicating strong inhibitory potential .
3. Antimicrobial Properties
The triazine derivatives are known for their antimicrobial efficacy against various pathogens. Preliminary studies suggest that this compound may exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have highlighted the biological efficacy of similar triazine derivatives:
- Study on Anticancer Activity : A study demonstrated that a related triazine derivative significantly reduced tumor size in xenograft models of human breast cancer when administered at therapeutic doses .
- DAAO Inhibition Study : Another study focused on the pharmacological enhancement of D-serine levels in vivo when co-administered with DAAO inhibitors derived from triazines, showcasing potential applications in neurodegenerative diseases .
特性
IUPAC Name |
6-(4-aminopiperidin-1-yl)-1H-1,3,5-triazine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c9-5-1-3-13(4-2-5)6-10-7(14)12-8(15)11-6;/h5H,1-4,9H2,(H2,10,11,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKPHQZFSFKKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















